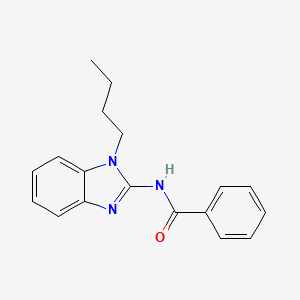
N-(1-butyl-1H-benzimidazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-butyl-1H-benzimidazol-2-yl)benzamide, also known as BZM-BAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BZM-BAM is a benzimidazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of N-(1-butyl-1H-benzimidazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1-butyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease, N-(1-butyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the formation of amyloid beta oligomers, which are believed to be a major contributor to the pathogenesis of the disease.
Biochemical and Physiological Effects
N-(1-butyl-1H-benzimidazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of neurotoxicity. These effects are believed to be due to the compound's ability to inhibit various enzymes and signaling pathways, as well as its ability to interact with cellular membranes.
Advantages and Limitations for Lab Experiments
N-(1-butyl-1H-benzimidazol-2-yl)benzamide has several advantages for use in lab experiments, including its high yield and purity, and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for research on N-(1-butyl-1H-benzimidazol-2-yl)benzamide, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(1-butyl-1H-benzimidazol-2-yl)benzamide, as well as its potential side effects.
Conclusion
In conclusion, N-(1-butyl-1H-benzimidazol-2-yl)benzamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of N-(1-butyl-1H-benzimidazol-2-yl)benzamide as a therapeutic agent for various diseases.
Synthesis Methods
N-(1-butyl-1H-benzimidazol-2-yl)benzamide can be synthesized through a number of methods, including the reaction of 2-aminobenzimidazole with 1-bromo-n-butane in the presence of potassium carbonate, and the reaction of 2-aminobenzimidazole with 1-bromo-n-butane in the presence of sodium hydride. These methods have been used to produce N-(1-butyl-1H-benzimidazol-2-yl)benzamide with high yields and purity, making it a promising compound for further research.
Scientific Research Applications
N-(1-butyl-1H-benzimidazol-2-yl)benzamide has shown potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In one study, N-(1-butyl-1H-benzimidazol-2-yl)benzamide was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(1-butyl-1H-benzimidazol-2-yl)benzamide could reduce amyloid beta-induced neurotoxicity in Alzheimer's disease by inhibiting the formation of amyloid beta oligomers. These findings suggest that N-(1-butyl-1H-benzimidazol-2-yl)benzamide could be a promising drug candidate for the treatment of these diseases.
properties
IUPAC Name |
N-(1-butylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-3-13-21-16-12-8-7-11-15(16)19-18(21)20-17(22)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOMZVQPKOMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)

![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)
![1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5028307.png)
![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)